molecular formula C25H33N5O2S2 B4128286 N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide

N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide

Cat. No.: B4128286
M. Wt: 499.7 g/mol
InChI Key: BUJSDNCGRMNZNC-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an adamantyl group, a pyrimidinyl group, and a benzenesulfonamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 1-(1-adamantyl)butylamine, which is then reacted with carbonothioyl chloride to form the corresponding thiourea derivative. This intermediate is subsequently coupled with 2-pyrimidinylbenzenesulfonamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(pyrimidin-2-yl)-4-({[1-(tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides or pyrimidines.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide: shares structural similarities with other sulfonamide and pyrimidine derivatives.

    Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

    Pyrimidines: Pyrimidine derivatives are important in the field of medicinal chemistry, with applications ranging from antiviral to anticancer agents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the adamantyl group, in particular, may enhance the compound’s stability and bioavailability, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[1-(1-adamantyl)butyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2S2/c1-2-4-22(25-14-17-11-18(15-25)13-19(12-17)16-25)29-24(33)28-20-5-7-21(8-6-20)34(31,32)30-23-26-9-3-10-27-23/h3,5-10,17-19,22H,2,4,11-16H2,1H3,(H,26,27,30)(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSDNCGRMNZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 3
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 4
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 5
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 6
N-(pyrimidin-2-yl)-4-({[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]carbamothioyl}amino)benzenesulfonamide

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